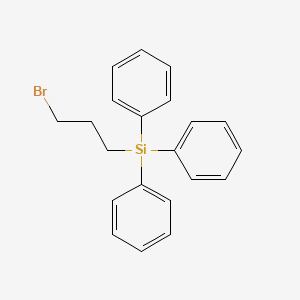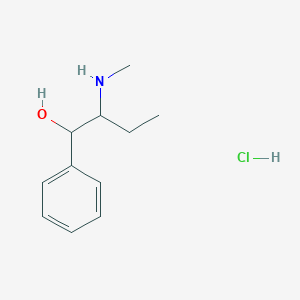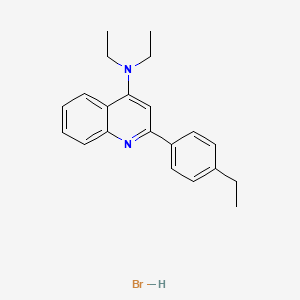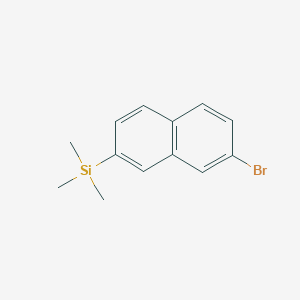
Z-Phe-met-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Phe-met-ome, also known as N-Cbz-L-phenylalanyl-L-methionine methyl ester, is a synthetic dipeptide compound. It is composed of L-phenylalanine and L-methionine residues, with a methyl ester group attached to the methionine residue. This compound is often used in peptide synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-Phe-met-ome can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled stepwise on an insoluble resin support. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected by a Cbz group, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
In solution-phase synthesis, the peptide is synthesized in a liquid medium without the use of a solid support. The process involves similar steps of deprotection and coupling, but the peptide is purified after each step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Enzymatic synthesis using proteases has also been explored as an environmentally friendly alternative .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Phe-met-ome undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-Phe-met-ome has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Used in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Z-Phe-met-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine residue can interact with aromatic amino acids in proteins, while the methionine residue can form sulfur-containing interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Z-Phe-met-ome can be compared with other dipeptide compounds, such as:
Z-Phe-Phe-ome: Contains two phenylalanine residues and is used in similar applications.
Z-Phe-Ala-ome: Contains alanine instead of methionine and has different chemical properties.
Z-Phe-Gly-ome: Contains glycine instead of methionine and is used in studies of peptide flexibility.
This compound is unique due to the presence of the methionine residue, which provides sulfur-containing interactions that are not present in other dipeptides .
Eigenschaften
Molekularformel |
C23H28N2O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
methyl (2S)-4-methylsulfanyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |
InChI |
InChI=1S/C23H28N2O5S/c1-29-22(27)19(13-14-31-2)24-21(26)20(15-17-9-5-3-6-10-17)25-23(28)30-16-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 |
InChI-Schlüssel |
XYCPRHWDUCLQFN-PMACEKPBSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


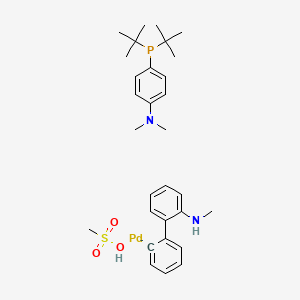
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)


